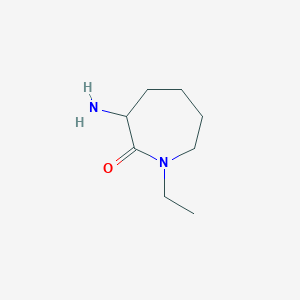

3-Amino-1-ethylazepan-2-one

Description

Contextualization of Azepan-2-one (B1668282) Scaffolds: Chemical Significance and Research Trajectory

The azepan-2-one core, a seven-membered lactam also known as ε-caprolactam, is a privileged scaffold in organic and medicinal chemistry. nih.gov Its significance stems from its presence in a variety of biologically active compounds and its utility as a versatile building block for the synthesis of more complex molecules. The research trajectory of azepan-2-one derivatives has evolved from fundamental synthetic explorations to targeted applications in drug discovery. labsolu.ca

Initially, research focused on the synthesis of the parent ring and its simple derivatives, often as part of broader investigations into lactam chemistry. nih.gov However, the discovery of their potential to modulate biological targets has propelled them into the forefront of medicinal chemistry research. For instance, derivatives of azepan-2-one have been identified as potent and selective agonists for the cannabinoid type 2 (CB2) receptor, which is a promising target for the treatment of inflammatory pain without the psychoactive side effects associated with CB1 receptor activation. nih.govresearchgate.netnih.gov

Furthermore, the azepan-2-one motif is a key component in the development of modulators for the 5-lipoxygenase-activating protein (FLAP), which are investigated for their potential in treating inflammatory conditions such as asthma and allergic rhinitis. The inherent conformational flexibility of the seven-membered ring, combined with the ability to introduce various substituents at different positions, allows for the fine-tuning of pharmacological properties. researchgate.net This has led to a sustained research effort in synthesizing and evaluating a wide array of azepan-2-one derivatives for a range of therapeutic targets. labsolu.ca

Rationale for Investigating 3-Amino-1-ethylazepan-2-one: Unique Structural Features and Synthetic Challenges

The investigation of this compound is driven by the unique structural attributes conferred by its specific substitution pattern. The presence of an amino group at the 3-position introduces a chiral center and a key functional group for further chemical modifications and interactions with biological targets. The ethyl group at the 1-position (the nitrogen atom of the lactam) further modulates the compound's physicochemical properties, such as lipophilicity and conformational preferences, compared to its N-methyl or unsubstituted counterparts. These structural features make it an attractive intermediate for the synthesis of novel pharmaceutical candidates. researchgate.net

The synthesis of this compound, particularly in an enantiomerically pure form, presents several challenges. A primary hurdle is the stereoselective introduction of the amino group at the C3 position. Common synthetic strategies often involve the cyclization of lysine (B10760008) derivatives or the reductive amination of a corresponding keto-lactam. google.com Achieving high stereoselectivity in these reactions often requires the use of chiral auxiliaries, catalysts, or enzymatic methods, such as the use of α-amino-ε-caprolactam racemase. asm.org

Overview of Research Scope and Methodological Framework for this compound Studies

The research scope for this compound primarily encompasses its synthesis, characterization, and its application as a key intermediate in the development of more complex molecules, particularly for pharmaceutical purposes. researchgate.net The methodological framework for its study involves a combination of synthetic organic chemistry techniques and advanced analytical methods for structural elucidation and purity assessment.

Synthesis and Purification: The synthesis is typically a multi-step process that may involve cyclization, amination, and N-alkylation. Purification is often achieved through column chromatography, and for enantiomeric separation, chiral High-Performance Liquid Chromatography (HPLC) is a critical technique. americanpharmaceuticalreview.comsigmaaldrich.comyakhak.org The use of chiral stationary phases (CSPs) allows for the effective separation of the (S) and (R) enantiomers. americanpharmaceuticalreview.comyakhak.org

Structural Characterization: A suite of spectroscopic techniques is employed to confirm the structure and stereochemistry of this compound and its derivatives.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight and confirm the elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the characteristic carbonyl stretch of the lactam ring (around 1650 cm⁻¹).

The combination of these methods provides a comprehensive characterization of the molecule, ensuring its identity and purity for subsequent research and development activities.

Data Tables

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (S)-3-Amino-1-ethylazepan-2-one | (R)-3-Amino-1-ethylazepan-2-one |

| CAS Number | 206434-45-9 chemfish.co.jpepa.gov | 206434-44-8 bldpharm.com |

| Molecular Formula | C₈H₁₆N₂O | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol | 156.23 g/mol bldpharm.com |

Table 2: Analytical Methods for the Characterization of this compound

| Analytical Technique | Purpose | Key Findings/Observations |

| Chiral HPLC | Enantiomeric separation and purity assessment. | Baseline separation of (S) and (R) enantiomers using a suitable chiral stationary phase. americanpharmaceuticalreview.comyakhak.org |

| ¹H NMR | Structural confirmation, determination of proton environments. | Characteristic signals for the ethyl group, the azepane ring protons, and the amino group proton. researchgate.net |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the carbonyl carbon, the carbons of the ethyl group, and the carbons of the azepane ring. |

| Mass Spectrometry (ESI-HRMS) | Accurate mass determination and molecular formula confirmation. | Provides the exact mass-to-charge ratio, confirming the elemental composition of C₈H₁₆N₂O. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | A strong absorption band around 1650 cm⁻¹ corresponding to the C=O stretch of the lactam. |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-ethylazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-10-6-4-3-5-7(9)8(10)11/h7H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJPENFOWBANKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

High Resolution Structural Elucidation and Stereochemical Investigations of 3 Amino 1 Ethylazepan 2 One

Definitive Structural Characterization using Advanced Spectroscopic Techniques

Spectroscopic methods provide a detailed view of a molecule's atomic and electronic environment, confirming its identity and structure.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Relative Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), a complete picture of atomic connectivity can be constructed. For 3-Amino-1-ethylazepan-2-one, a combination of 1D and 2D NMR experiments would be employed.

¹H and ¹³C NMR: One-dimensional NMR would provide initial information. The ¹H NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the protons on the seven-membered azepane ring, and the protons of the primary amine. The ¹³C NMR spectrum would similarly display eight unique carbon signals, including the characteristic downfield signal for the amide carbonyl carbon.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings between adjacent atoms. It would be used to trace the connectivity within the ethyl group and map the sequence of methylene (B1212753) groups (-CH₂-) around the azepane ring, confirming the carbon backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of each ¹H signal to its corresponding ¹³C signal in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing connectivity between different functional groups. For instance, correlations would be expected between the ethyl CH₂ protons and the amide carbonyl carbon (C2), as well as the C7 carbon of the ring, confirming the position of the N-ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This experiment is key for determining the relative stereochemistry at the C3 chiral center. By analyzing the NOE correlations between the proton at C3 and other protons on the azepane ring, its spatial orientation (axial vs. equatorial) and its proximity to other parts of the molecule can be determined, providing insight into the preferred conformation of the seven-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures; actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| C=O (C2) | - | ~175 | H3, H7 |

| CH-NH₂ (C3) | ~3.5 | ~55 | H4, H5 |

| CH₂ (C4) | ~1.8 | ~30 | H3, H5 |

| CH₂ (C5) | ~1.6 | ~28 | H4, H6 |

| CH₂ (C6) | ~1.9 | ~35 | H5, H7 |

| N-CH₂ (C7) | ~3.3 | ~48 | H6, H1' |

| N-CH₂-CH₃ (C1') | ~3.4 | ~42 | H7, H2' |

| N-CH₂-CH₃ (C2') | ~1.2 | ~14 | H1' |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula.

Molecular Formula Confirmation: The calculated exact mass of this compound (C₈H₁₆N₂O) is 156.1263 Da. nih.gov An HRMS experiment, such as electrospray ionization time-of-flight (ESI-TOF), would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula.

Fragment Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing structural information. The fragmentation pattern is a unique fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve alpha-cleavage (cleavage of bonds adjacent to the nitrogen atoms) and cleavage of the amide bond. libretexts.orgcreative-proteomics.com

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Fragment Structure | Proposed Fragmentation Pathway | Predicted m/z |

| [C₈H₁₆N₂O]⁺• | Molecular Ion | 156.1263 |

| [C₆H₁₁N₂O]⁺ | Loss of ethyl radical (•C₂H₅) | 127.0871 |

| [C₇H₁₃N₂]⁺ | Loss of CO | 125.1079 |

| [C₂H₅N]⁺• | Ethylamine radical cation | 45.0422 |

| [C₄H₈N]⁺ | Alpha-cleavage at C3-C4 | 70.0657 |

Advanced Vibrational Spectroscopy (Infrared, Raman) for Specific Functional Group Identification and Environmental Effects

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. It is highly effective for identifying functional groups. spcmc.ac.inepa.gov

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. A strong, sharp absorption band is expected for the amide carbonyl (C=O) stretch, typically around 1640-1680 cm⁻¹ for a tertiary lactam. youtube.com The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the 3300-3500 cm⁻¹ region. N-H bending vibrations (the "amide II band" is absent in tertiary amides) would also be visible around 1600 cm⁻¹. spcmc.ac.in C-H stretching from the aliphatic ethyl and ring methylene groups would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The amide I band (primarily C=O stretch) is also a strong feature in the Raman spectrum. nih.gov Raman is often particularly sensitive to the vibrations of the carbon skeleton. Environmental effects, such as hydrogen bonding, can cause shifts in the vibrational frequencies, providing clues about intermolecular interactions in the sample.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | Tertiary Lactam | 1640 - 1680 | Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium-Variable |

| C-N Stretch | Amine/Amide | 1000 - 1250 | Medium |

Solid-State Structural Analysis by Single-Crystal X-ray Diffraction

While NMR and other spectroscopic methods reveal the structure in solution, single-crystal X-ray diffraction (XRD) provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. carleton.edu This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern to build a precise map of electron density and, therefore, atomic positions.

Determination of Absolute Configuration for Chiral this compound

The carbon atom at position 3, bonded to the amino group, is a stereocenter. This means the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers: (R)-3-Amino-1-ethylazepan-2-one and (S)-3-Amino-1-ethylazepan-2-one.

Determining the absolute configuration (i.e., which enantiomer is present) is crucial. XRD is the gold standard for this task. wikipedia.org By using X-ray radiation of a suitable wavelength (e.g., Cu Kα), anomalous dispersion effects can be measured. mdpi.com This small difference in how the enantiomers scatter X-rays allows for the unambiguous assignment of the R or S configuration. The result is often expressed as a Flack parameter, where a value close to zero for a given configuration confirms its correctness. reddit.com This requires that an enantiomerically pure or enriched sample be crystallized.

Crystal Packing and Intermolecular Interactions in the Solid State

Beyond the structure of a single molecule, XRD reveals how molecules arrange themselves in a crystal lattice. This packing is governed by intermolecular interactions. rsc.org

For this compound, the primary intermolecular force would be hydrogen bonding. The N-H bonds of the primary amino group are excellent hydrogen bond donors, while the oxygen atom of the amide carbonyl group is an excellent hydrogen bond acceptor. It is highly probable that the crystal structure would feature extensive networks of N-H···O=C hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional arrays. nih.gov

Conformational Analysis via Integrated Computational and Experimental Methods

The conformational landscape of this compound, a substituted seven-membered lactam, is of significant interest for understanding its chemical reactivity and potential biological activity. The flexibility of the azepan-2-one (B1668282) ring, coupled with the presence of substituents at the 1- and 3-positions, gives rise to a complex array of possible three-dimensional structures. A comprehensive understanding of these conformations is achieved through a synergistic approach that combines experimental techniques, such as Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, with computational modeling.

Dynamic NMR Studies for Conformational Exchange Barriers

Dynamic NMR (DNMR) spectroscopy is a powerful experimental technique used to probe the kinetics of conformational exchange processes in molecules. In the case of this compound, the seven-membered ring is expected to be conformationally mobile, likely interconverting between several low-energy conformations, such as various chair and boat forms. This dynamic equilibrium can be studied by monitoring the changes in the NMR spectrum as a function of temperature.

At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed spectrum will show time-averaged signals for the protons and carbons of the azepan-2-one ring. However, as the temperature is lowered, the rate of this exchange decreases. If the temperature is sufficiently low, the individual conformations become "frozen" on the NMR timescale, and separate signals for each distinct conformation can be observed. The temperature at which the separate signals begin to merge into a single broad peak is known as the coalescence temperature (Tc).

From the coalescence temperature and the difference in chemical shift (Δν) between the exchanging sites, the free energy of activation (ΔG‡) for the conformational exchange process can be calculated using the Eyring equation. This provides a quantitative measure of the energy barrier for the interconversion between the dominant conformations.

While specific experimental DNMR data for this compound is not extensively available in the literature, studies on analogous ε-caprolactam systems provide valuable insights. rsc.orgresearchgate.net For N-substituted caprolactams, conformational exchange between two chair forms has been observed. rsc.org Based on these related studies, a hypothetical DNMR study on this compound might be expected to yield data similar to that presented in Table 1.

| Exchanging Protons | Δν (Hz) at Low Temperature | Coalescence Temperature (Tc) (K) | Rate Constant (k) at Tc (s⁻¹) | ΔG‡ (kJ/mol) |

|---|---|---|---|---|

| Hax / Heq at C-4 | 120 | 250 | 267 | 52.5 |

| Hax / Heq at C-6 | 150 | 260 | 333 | 54.0 |

This table presents hypothetical data for illustrative purposes, based on typical values observed for similar seven-membered lactam systems.

Computational Modeling of Preferred Conformations (e.g., Molecular Mechanics, Density Functional Theory)

Computational modeling provides a powerful complement to experimental studies by offering detailed insights into the geometries, relative energies, and vibrational frequencies of different conformers. The two most common methods employed for the conformational analysis of flexible molecules like this compound are Molecular Mechanics (MM) and Density Functional Theory (DFT).

Molecular Mechanics (MM) methods utilize classical mechanics to model the potential energy of a molecule as a function of its atomic coordinates. The energy is calculated using a force field, which is a set of parameters that describe bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions). MM calculations are computationally inexpensive, making them well-suited for exploring the vast conformational space of a flexible molecule to identify a large number of possible low-energy structures.

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and other properties. DFT methods are more computationally demanding than MM but generally provide more accurate results, particularly for the relative energies of different conformers and the transition state energies between them. A common approach is to first perform a broad conformational search using a computationally less expensive method like MM and then to re-optimize the lowest energy conformers found using a higher level of theory, such as DFT, to obtain more reliable energy values.

For this compound, computational studies would likely reveal that the seven-membered ring predominantly adopts a chair-like conformation, which is generally the most stable conformation for ε-caprolactams. researchgate.net However, the presence of the ethyl group on the nitrogen and the amino group at the C-3 position could influence the relative stability of different chair and boat conformations. The substituents can adopt either axial or equatorial positions, leading to a number of possible diastereomeric conformers.

Computational models can predict the relative energies of these conformers, allowing for an estimation of their populations at a given temperature using the Boltzmann distribution. Furthermore, these methods can be used to map the potential energy surface for the interconversion between different conformers, providing theoretical estimates of the energy barriers that can be compared with experimental data from DNMR studies.

Table 2 presents a hypothetical summary of the relative energies of the most stable computed conformations of this compound, as would be obtained from DFT calculations.

| Conformer | Ring Conformation | 3-Amino Group Orientation | Relative Energy (kJ/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|---|

| 1 | Chair | Equatorial | 0.0 | 75.3 |

| 2 | Chair | Axial | 4.2 | 15.5 |

| 3 | Twist-Boat | Equatorial | 8.5 | 5.2 |

| 4 | Twist-Boat | Axial | 12.0 | 4.0 |

This table presents hypothetical data for illustrative purposes, based on typical energy differences and conformational preferences observed for substituted caprolactam systems.

The integration of DNMR experiments and computational modeling provides a robust framework for the high-resolution structural elucidation of this compound. While experimental data provides real-world measurements of the dynamic processes, computational methods offer a detailed molecular-level interpretation of these observations, leading to a comprehensive understanding of the conformational behavior of this molecule.

Mechanistic Investigations and Chemical Reactivity of 3 Amino 1 Ethylazepan 2 One

Nucleophilic and Electrophilic Reactivity Profiles of the Lactam and Amino Functionalities

The chemical reactivity of 3-Amino-1-ethylazepan-2-one is dictated by its two primary functional groups: the primary amino group (-NH₂) and the tertiary lactam (a cyclic amide).

Amino Functionality: The primary amino group at the C3 position is a strong nucleophile due to the lone pair of electrons on the nitrogen atom. It is expected to readily participate in a variety of nucleophilic substitution and addition reactions. Typical reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides, although this can lead to over-alkylation.

Reaction with Carbonyls: Formation of imines with aldehydes and ketones.

Lactam Functionality: The lactam group exhibits dual reactivity.

Electrophilic Character: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is the basis for the hydrolysis of the lactam ring. The reactivity is generally lower than that of a ketone due to the resonance stabilization from the adjacent nitrogen atom.

Nucleophilic Character: The lactam nitrogen's lone pair is delocalized into the carbonyl group through resonance, which significantly reduces its nucleophilicity compared to an amine. Therefore, direct reactions at the lactam nitrogen are less common and typically require strong reagents or specific catalytic conditions. The presence of the ethyl group on this nitrogen further sterically hinders potential reactions at this site.

Acid-Base Properties and Protonation Equilibria of this compound

The acid-base properties of this compound are primarily determined by the basicity of the two nitrogen atoms.

Primary Amino Group: The α-amino group is the most basic site in the molecule. Its pKa value is expected to be in the typical range for the conjugate acid of a primary amine, likely around 9-10 in aqueous solution. ucalgary.ca This group will be protonated to form an ammonium (B1175870) ion (-NH₃⁺) in acidic to neutral solutions. americanpeptidesociety.orgorgosolver.com

Lactam Nitrogen: The lactam nitrogen is significantly less basic due to the delocalization of its lone pair into the carbonyl group (amide resonance). The pKa of its conjugate acid is expected to be much lower, likely in the range of 0 to -1, meaning it would only be protonated under strongly acidic conditions. researchgate.net

The equilibrium between the neutral, monoprotonated, and diprotonated forms is dependent on the pH of the solution. At physiological pH, the molecule would exist predominantly as the species with a protonated α-amino group.

Interactive Data Table: Estimated pKa Values for this compound

| Functional Group | Estimated pKa of Conjugate Acid | Predominant Form at pH 7 |

| α-Amino Group (-NH₂) | ~9.5 | Protonated (-NH₃⁺) |

| Lactam Nitrogen (-N(Et)-) | ~0 | Neutral (-N(Et)-) |

Note: These pKa values are estimates based on analogous structures and general chemical principles. ucalgary.calibretexts.org Experimental determination is required for precise values.

Computational Elucidation of Reaction Mechanisms (e.g., Transition State Analysis, Reaction Path Optimization)

While no specific computational studies on this compound were found, Density Functional Theory (DFT) calculations are a powerful tool for investigating the mechanisms of reactions involving lactams. rsc.org Such studies can elucidate reaction pathways, determine the structures of transition states, and calculate activation energies.

For example, DFT studies on the Staudinger reaction (a [2+2] cycloaddition to form β-lactams) have detailed the stepwise mechanism involving the formation of a zwitterionic intermediate followed by cyclization. rsc.org These studies analyze the energetics of different approaches to explain stereoselectivity.

For lactam hydrolysis, computational models can predict whether the reaction will proceed through a concerted or stepwise mechanism and can model the role of solvent molecules in stabilizing intermediates and transition states. acs.org For instance, quantum mechanical studies on β-lactam hydrolysis have shown that the formation of a tetrahedral intermediate is typically the rate-limiting step in base-catalyzed reactions. acs.org Similar computational approaches could be applied to this compound to map its potential energy surface for various reactions, providing insights into its reactivity, regioselectivity, and stereoselectivity.

Theoretical and Computational Chemistry of 3 Amino 1 Ethylazepan 2 One

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

Computational methods can predict a molecule's spectra, aiding in the interpretation of experimental data.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical spectrum can be generated. This is invaluable for assigning peaks in an experimental spectrum to specific atoms in the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies from the second derivatives of the energy corresponds to an infrared (IR) spectrum. nih.gov These calculations can identify the characteristic stretching and bending frequencies for functional groups, such as the C=O stretch of the lactam, the N-H bends of the amino group, and the C-N stretches.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption. researchgate.net This would identify the wavelength of maximum absorption (λ_max) by calculating the energy difference between the ground state and various excited states.

A hypothetical table of predicted spectroscopic data would be structured as follows:

| Spectroscopic Data | Predicted Value | Experimental Value (if available) |

| ¹H NMR (δ, ppm) | List of shifts | List of shifts |

| ¹³C NMR (δ, ppm) | List of shifts | List of shifts |

| IR Frequencies (cm⁻¹) | C=O stretch, N-H bend, etc. | C=O stretch, N-H bend, etc. |

| UV-Vis λ_max (nm) | Value in nm | Value in nm |

Molecular Modeling and Simulation of Intermolecular Interactions

While quantum mechanics describes the molecule itself, molecular modeling and simulations explore how it interacts with other molecules, such as solvents or biological macromolecules.

The amino group (a hydrogen bond donor) and the carbonyl oxygen (a hydrogen bond acceptor) of 3-Amino-1-ethylazepan-2-one are prime sites for hydrogen bonding. nih.gov

Hydrogen Bonding: Computational analysis can identify potential hydrogen bond donors and acceptors and predict the geometry and strength of these interactions. researchgate.net In the solid state, these interactions would govern the crystal packing arrangement. In solution, they dictate how the molecule interacts with protic solvents like water or alcohols. Studies on similar molecules show that such interactions are key to forming stable supramolecular structures. nih.gov

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of molecular behavior. dovepress.com

Solvent Effects: An MD simulation of this compound in a box of water molecules would reveal how the solvent organizes around the solute. It would show the formation and breaking of hydrogen bonds and how the water shell influences the conformation of the seven-membered azepane ring.

Dynamic Behavior: The azepane ring is conformationally flexible. MD simulations can explore the different accessible ring conformations (e.g., chair, boat, twist forms) and the energy barriers between them. This provides insight into the molecule's flexibility and how its shape might adapt upon binding to a larger molecule. Such simulations are crucial for understanding dynamic processes that are averaged out in static experimental measurements. dovepress.comnih.gov

Exploration of Advanced Chemical Applications Non Biological Contexts

Polymer Chemistry: 3-Amino-1-ethylazepan-2-one as a Monomer or Functional Building Block

The presence of a lactam ring suggests the potential for this compound to act as a monomer in ring-opening polymerization (ROP), a versatile method for synthesizing polyamides. rsc.org The additional functional groups—the N-ethyl and C3-amino moieties—offer routes to novel polymeric materials with tailored properties.

The polymerization of lactams can proceed through several mechanisms, including anionic, cationic, hydrolytic, and organocatalytic pathways. rsc.orgacs.org However, the N-substitution in this compound fundamentally alters its reactivity compared to unsubstituted lactams like ε-caprolactam.

Specifically, the absence of an acidic N-H proton on the amide nitrogen prevents the conventional anionic ring-opening polymerization (AROP) mechanism, which typically involves the formation of a lactamate anion as the initiating species. rsc.org This necessitates alternative polymerization strategies.

Cationic Ring-Opening Polymerization (CROP): CROP could be a viable route. The polymerization would likely be initiated by a strong acid or electrophile that activates the carbonyl oxygen, making the carbonyl carbon susceptible to nucleophilic attack by another monomer molecule. The N-ethyl group may influence the kinetics by affecting the basicity of the amide and the steric hindrance around the carbonyl group.

Organocatalytic ROP: Modern organocatalysis offers promising alternatives. acs.org Strong, non-ionic bases like phosphazenes or N-heterocyclic carbenes (NHCs) can catalyze the ROP of lactams, even those with functional groups, under mild conditions. rsc.orgacs.org These catalysts could potentially deprotonate the C3-amino group (if unprotected) or activate the monomer in other ways to initiate polymerization.

Amino-Assisted Polymerization: The C3-amino group itself can act as an initiator. Much like natural amino acids can initiate the ROP of ε-caprolactone, the primary amine in this compound can nucleophilically attack the carbonyl of another monomer, opening the ring and starting the polymer chain growth. researchgate.netvaia.com The kinetics of such a process would be dependent on the nucleophilicity of the amino group and the reaction conditions. A DFT study on the amino-assisted ring opening of caprolactam cyclic dimers supports the feasibility of such amine-initiated mechanisms. researchgate.net

Table 1: Comparison of Potential ROP Mechanisms for this compound

| Mechanism | Initiator/Catalyst | Key Mechanistic Feature | Relevance for this compound |

| Anionic ROP | Strong Bases (e.g., NaH, Na-caprolactam) | Formation of lactamate anion from acidic N-H proton. | Not directly applicable due to N-ethyl substitution. rsc.org |

| Cationic ROP | Strong Acids, Electrophiles | Activation of carbonyl oxygen, making it susceptible to nucleophilic attack. | A plausible pathway, with kinetics influenced by the N-ethyl group. |

| Organocatalytic ROP | Phosphazene bases, N-Heterocyclic Carbenes (NHCs) | Non-ionic, base-catalyzed polymerization compatible with functional groups. rsc.orgacs.org | Highly promising for controlled polymerization under mild conditions. |

| Amino-Assisted ROP | The monomer's own amino group | Nucleophilic attack by the C3-amino group initiates polymerization. researchgate.net | A potential catalyst-free pathway, leading to a polyamide with a free amine at one terminus. |

Synthesis of Functionalized Polymeric Materials and Copolymers

The true value of this compound in polymer chemistry lies in its potential for creating functionalized polyamides. The pendant primary amino group is a versatile handle for chemical modification, either before or after polymerization. acs.orgnih.gov

Post-Polymerization Modification: A polyamide synthesized from this compound would feature a primary amine on each repeating unit. This allows for a wide array of subsequent chemical reactions to graft side chains or introduce specific functionalities (e.g., fluorescent tags, bioactive molecules, or charged groups).

Synthesis of Copolymers: The monomer can be copolymerized with other lactams (e.g., ε-caprolactam, if a suitable catalytic system is used) or lactones (e.g., ε-caprolactone) to create functional random or block copolymers. researchgate.netresearchgate.net This approach allows for the precise tuning of material properties such as thermal behavior, crystallinity, and degradability by controlling the comonomer ratio. rsc.org For instance, copolymerization with ε-caprolactone would yield poly(ester-amide)s, a class of materials known for their tunable properties. rsc.org

Table 2: Potential Functionalization Reactions for Polyamides Derived from this compound

| Reaction Type | Reagent | Resulting Functionality | Potential Application |

| Acylation | Acid Chloride, Anhydride | Amide | Altered hydrophilicity/hydrophobicity |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | pH-responsive materials, metal chelation |

| Michael Addition | Acrylates, Acrylamides | β-Amino ester/amide | Crosslinking, further modification |

| Amidation | Carboxylic Acid (with coupling agent) | Amide | Attachment of specific molecules (dyes, drugs) |

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. wikipedia.org Derivatives of this compound are interesting candidates for designing novel supramolecular systems.

In traditional polyamides like Nylon 6, hydrogen bonding between the amide N-H proton and a carbonyl oxygen (N-H···O=C) dictates the polymer's secondary structure and material properties. The N-ethyl group in this compound precludes this specific interaction. However, the C3-amino group introduces new possibilities for designing hydrogen-bonded architectures.

The primary amine (–NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen and the amine nitrogen can act as acceptors. This could lead to the formation of unique intra- and intermolecular hydrogen bonding patterns within polymers derived from this monomer, such as:

Inter-chain N-H···O=C bonds: The amino group of one chain could bond with the carbonyl oxygen of an adjacent chain.

Inter-chain N-H···N bonds: The amino group of one chain could interact with the amino group of another.

These interactions could drive the self-assembly of the polymers into specific secondary structures, such as sheets or helices, analogous to how amino acids organize into layered supramolecular structures. nih.gov Theoretical studies on similar N-substituted lactams have also highlighted the potential role of weaker C-H···O hydrogen bonds in determining molecular conformation. nih.gov

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. wikipedia.org this compound and its derivatives can participate in such interactions as guest molecules.

The combination of a chiral center and an amino group makes it an attractive target for chiral recognition by macrocyclic hosts. For example, hosts like cyclodextrins, pillararenes, or porphyrin-based "tweezers" could selectively bind one enantiomer of this compound over the other. researchgate.netrsc.orgnih.gov The binding would be driven by a combination of hydrogen bonding to the amino group, hydrophobic interactions with the ethyl and alkyl backbone portions, and steric complementarity. Such systems are foundational for developing chiral sensors and separation methods. rsc.org

Table 3: Potential Host-Guest Systems Involving this compound as the Guest

| Host Molecule | Potential Driving Interactions | Application |

| Cyclodextrins | Hydrophobic inclusion of the ethylazepane ring; H-bonding with the amino group. nih.gov | Enhanced solubility, controlled release. |

| Pillar[n]arenes | Cation-π interactions (if amine is protonated); H-bonding. rsc.org | Chiral recognition, sensing. |

| Porphyrin Tweezers | Coordination to the metal center; H-bonding. researchgate.net | Enantioselective recognition, chiroptical switches. |

| Crown Ethers | H-bonding with a protonated amino group (ammonium). | Ion transport, phase-transfer catalysis. |

Role in Catalysis: this compound as a Ligand or Organocatalyst

The functional groups within this compound make it a promising candidate for applications in both metal-based catalysis and organocatalysis.

As a Ligand: The molecule possesses multiple potential coordination sites for metal ions: the hard carbonyl oxygen, the softer amino nitrogen, and potentially the amide nitrogen. This makes it a versatile ligand for a range of metal centers. Research on N-substituted iminocaprolactams has shown their effectiveness as ligands in Group 4 metal complexes for olefin polymerization. researchgate.netacs.org By analogy, this compound could serve as a chiral bidentate or tridentate ligand (e.g., coordinating through the amino nitrogen and carbonyl oxygen). The chirality of the ligand could be used to induce asymmetry in metal-catalyzed reactions, such as hydrogenations, cyclizations, or C-C bond-forming reactions.

As an Organocatalyst: The field of asymmetric organocatalysis frequently employs chiral amines and amides. nih.govacs.org this compound fits this profile perfectly. The primary amino group can participate in common organocatalytic activation modes, such as the formation of nucleophilic enamines (with ketones/aldehydes) or electrophilic iminium ions. The presence of the rigid, chiral scaffold would create a well-defined chiral environment around the reactive intermediate, enabling high stereoselectivity in reactions like aldol (B89426) additions, Michael additions, and Mannich reactions. Its structure is related to chiral 3-amino-δ-lactam derivatives that have been synthesized for use as pharmacophores and in catalysis. acs.org

No Research Found on the Application of this compound in Non-Biological Chemical Sensing Platforms

Following a comprehensive search of available scientific literature and research databases, no studies or publications were identified that describe the use of the chemical compound this compound in the development of chemical sensing and detection platforms for non-biological analytes.

The investigation sought to uncover research pertaining to the application of this specific compound in areas such as the detection of metal ions, anions, gases, or other non-biological chemical species. The search included a broad range of terms related to chemical sensors, chemosensors, and environmental monitoring.

Despite the extensive search, the scientific literature does not appear to contain any detailed research findings, data tables, or discussions on the role of this compound in non-biological sensing mechanisms, molecular recognition, or signal transduction for such analytes.

Therefore, it is not possible to provide an article on the "" with a focus on the "Development of Chemical Sensing and Detection Platforms" for this compound, as there is no available research on this specific topic.

Environmental Transformation and Abiotic Degradation Pathways of 3 Amino 1 Ethylazepan 2 One

Hydrolytic Stability and Kinetic Studies in Aqueous Systems

The stability of 3-Amino-1-ethylazepan-2-one in aqueous environments is primarily influenced by hydrolysis, a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate of hydrolysis is significantly dependent on the pH and temperature of the system.

Under acidic conditions, the lactam ring of the azepan-2-one (B1668282) structure is susceptible to opening. This reaction leads to the formation of a linear amino acid derivative. Conversely, basic conditions can promote deamination, the removal of the amino group. The kinetics of these degradation pathways are typically studied using techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). By conducting these studies at various temperatures, Arrhenius plots can be generated to predict the compound's shelf life and stability under different environmental conditions.

Table 1: Predicted Hydrolytic Fate of this compound under Different pH Conditions

| pH Condition | Primary Degradation Pathway | Potential Transformation Product |

| Acidic (pH < 7) | Lactam ring opening | Linear amino acid derivative |

| Neutral (pH = 7) | Relatively stable | Minimal degradation |

| Basic (pH > 7) | Deamination | Azepan-2-one derivative |

This table is based on general principles of lactam and amine chemistry and extrapolated from information on similar compounds.

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

Photolysis, or degradation by light, is another significant abiotic pathway for the transformation of organic compounds in the environment. For a compound to undergo direct photolysis, it must be able to absorb light in the solar spectrum (wavelengths > 290 nm). The amino group and the carbonyl group within the this compound structure could potentially act as chromophores, absorbing light and initiating degradation reactions. researchgate.net

In simulated environmental conditions, the presence of photosensitizers, such as humic or fulvic acids, can lead to indirect photolysis. These substances absorb solar radiation and transfer the energy to the target compound or generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These ROS can then react with and degrade this compound. researchgate.net The degradation process can involve reactions such as N-de-ethylation or oxidation of the amino group. researchgate.net

Table 2: Potential Photolytic Degradation Pathways

| Degradation Type | Mechanism | Potential Reactions |

| Direct Photolysis | Absorption of light by the molecule itself | Excitation of chromophores (C=O, NH₂) leading to bond cleavage |

| Indirect Photolysis | Light absorption by photosensitizers (e.g., humic acids) | Generation of ROS, followed by reaction with the compound |

Oxidative and Reductive Transformation Pathways in Abiotic Systems

Oxidative and reductive processes in abiotic systems play a crucial role in the transformation of this compound.

Oxidative Pathways: In the environment, strong oxidizing agents such as hydroxyl radicals (•OH), ozone (O₃), and permanganate (B83412) can lead to the degradation of this compound. The amino group is a likely site for oxidation, potentially forming imines or nitriles. The carbon-hydrogen bonds adjacent to the nitrogen atom in the ring are also susceptible to oxidation. Oxidation can lead to the introduction of hydroxyl groups or even ring-opening reactions. For instance, the oxidation of similar cyclic amines has been shown to result in the formation of lactams and subsequently, amino acids. researchgate.net

Reductive Pathways: Reductive transformations are less common in typical oxic environmental compartments but can occur in anoxic sediments or groundwater. The carbonyl group (ketone) of the lactam ring is the most likely site for reduction, which would lead to the formation of a secondary alcohol.

Table 3: Potential Oxidative and Reductive Transformations

| Process | Reactant/Condition | Potential Transformation Site | Potential Product Type |

| Oxidation | Hydroxyl radicals, Ozone | Amino group, C-H bonds | Imines, Nitriles, Hydroxylated derivatives, Ring-opened products |

| Reduction | Anoxic conditions | Carbonyl group | Secondary alcohol |

Identification and Characterization of Abiotic Transformation Products

The identification of transformation products is essential for a complete understanding of the environmental fate of this compound. Advanced analytical techniques are employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying degradation products in complex environmental matrices. By comparing the mass spectra of the parent compound with those of its transformation products, it is possible to elucidate the structural changes that have occurred. For example, an increase in mass could indicate the addition of an oxygen atom (hydroxylation), while a decrease could suggest the loss of the ethyl group (de-ethylation).

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the isolated transformation products, confirming their identity. researchgate.net

Based on the degradation pathways discussed, potential abiotic transformation products of this compound could include:

Hydrolysis products: The corresponding linear amino acid.

Oxidation products: 1-Ethylazepan-2,3-dione (from oxidation of the alpha-amino ketone), and various hydroxylated or ring-opened products. researchgate.net

Photolysis products: N-de-ethylated analogs and other photoproducts resulting from reactions with ROS. researchgate.net

Advanced Analytical Method Development for Quantification and Trace Detection of 3 Amino 1 Ethylazepan 2 One Non Biological/environmental Samples

Development and Validation of Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are fundamental in the analytical workflow for assessing the purity and determining the concentration of 3-Amino-1-ethylazepan-2-one. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose, with chiral chromatography being essential for separating its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Given that this compound possesses a chiral center, the separation of its enantiomers is critical for understanding its stereospecific properties and for quality control in its synthesis. Chiral HPLC is the method of choice for such separations. While specific application notes for this compound are not extensively detailed in publicly available literature, general principles of chiral chromatography would apply. The separation would typically involve a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Method development would involve screening various types of CSPs (e.g., polysaccharide-based, protein-based, or synthetic polymer-based) and optimizing the mobile phase composition (e.g., mixtures of alkanes, alcohols, and polar organic solvents) to achieve baseline separation of the enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it suitable for the quantification of this compound, particularly after appropriate derivatization to increase its volatility. The mass spectrometer provides structural information, confirming the identity of the analyte. A validated GC-MS method would provide data on linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

A hypothetical GC-MS method for the analysis of this compound is outlined in the table below.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| GC Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-400 |

Hyphenated Spectroscopic Techniques for Complex Chemical Matrix Analysis

For the analysis of this compound in complex non-biological matrices, such as industrial process streams or environmental samples, hyphenated spectroscopic techniques are indispensable. The combination of a separation technique with a powerful detection method like mass spectrometry provides the necessary selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool. An electrospray ionization (ESI) source would likely be effective for ionizing this compound. google.com The use of a triple quadrupole mass spectrometer would allow for selected reaction monitoring (SRM), providing high selectivity and low detection limits.

Optimization of Sample Preparation and Derivatization Strategies for Enhanced Detection Sensitivity

Effective sample preparation is crucial for accurate and sensitive analysis, especially at trace levels. The goal is to isolate this compound from the matrix, concentrate it, and remove interfering substances.

Sample Preparation

Solid-phase extraction (SPE) is a commonly used technique for sample clean-up and concentration. The choice of the SPE sorbent would depend on the physicochemical properties of this compound and the sample matrix. A mixed-mode cation exchange sorbent could be effective, retaining the basic amino group of the target compound.

Derivatization

Derivatization can significantly improve the chromatographic behavior and detection sensitivity of this compound. For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation reagents can be employed to react with the amino group. For HPLC with fluorescence detection, a fluorescent tag could be attached to the primary amine to enhance sensitivity.

Table 2: Potential Derivatization Reagents for this compound Analysis

| Analytical Technique | Derivatization Reagent | Purpose |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability |

| HPLC-Fluorescence | Dansyl chloride | Introduce a fluorescent tag for sensitive detection |

| Chiral GC-MS | (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Form diastereomers for chiral separation on a non-chiral column |

Future Research Trajectories and Emerging Paradigms for 3 Amino 1 Ethylazepan 2 One Research

Uncharted Synthetic Frontiers and Advanced Stereochemical Control

The primary challenge in the synthesis of 3-Amino-1-ethylazepan-2-one is the efficient and stereocontrolled installation of the C3-amino group. Future research will likely move beyond classical methods towards more elegant and atom-economical strategies.

Advanced Catalytic Approaches: Modern synthetic chemistry offers powerful tools for C-H functionalization, which could provide direct routes to the desired structure. rsc.org One promising frontier is the use of transition-metal catalysis for the direct amination of an N-ethylazepan-2-one precursor. researchgate.net Systems based on palladium, rhodium, or copper could enable the formation of the C-N bond with high regioselectivity. A particularly innovative trajectory involves biocatalysis. Engineered enzymes, such as specialized myoglobin (B1173299) variants, have demonstrated the ability to perform intramolecular C-H amidation to form various lactam rings with exceptional enantioselectivity. nih.gov Adapting such enzymatic systems for the intermolecular amination of a suitable azepan-2-one (B1668282) substrate could represent a breakthrough in achieving near-perfect stereochemical control.

Chiral Pool Synthesis: An alternative strategy involves leveraging the existing chirality of readily available starting materials. For instance, L-lysine, a natural amino acid, can be cyclized to form (S)-α-amino-ε-caprolactam. google.comrsc.org Subsequent selective N-ethylation of the lactam nitrogen would yield the target molecule in an enantiopure form. This approach benefits from a cost-effective and stereochemically defined precursor, though it requires careful optimization of the selective N-alkylation step to avoid reaction at the C3-amino group.

Drawing inspiration from the well-established chemistry of smaller lactam rings, methodologies like the Staudinger [2+2] cycloaddition, which is a cornerstone of β-lactam synthesis, could be conceptually adapted. nih.govrsc.org While not directly applicable for a seven-membered ring, the principles of using chiral auxiliaries or catalysts to guide stereochemistry in ring-forming reactions are highly relevant.

| Synthetic Strategy | Potential Catalyst/Reagent | Anticipated Advantages | Key Research Challenges |

|---|---|---|---|

| Direct C-H Amination | Pd(II) or Rh(II) complexes | High atom economy; direct conversion of precursor. researchgate.net | Achieving high regioselectivity (C3 vs. other positions) and enantioselectivity. |

| Biocatalytic C-H Amidation | Engineered Myoglobin/Cytochrome P450 | Exceptional enantioselectivity (>99% ee reported for similar transformations); environmentally benign conditions. nih.gov | Enzyme engineering for substrate specificity; potential for low reaction yields. |

| Chiral Pool Synthesis | L-Lysine precursor | Inherently enantiopure starting material; potentially fewer steps. google.com | Selective N-ethylation of the lactam nitrogen without affecting the C3-amine. |

Deeper Exploration of Fundamental Reactivity Principles and Reaction Design

The unique trifecta of functional groups in this compound—a tertiary amide within a lactam, a primary α-amino group, and an N-ethyl substituent—dictates a complex reactivity landscape that warrants deeper exploration.

The primary amine at the C3 position is a key locus for nucleophilic reactions. Future studies should systematically investigate its reactivity in acylation, sulfonylation, and alkylation reactions to generate a library of novel derivatives. This functional handle is also a prime candidate for forming imines or participating in reductive amination, opening pathways to more complex molecular architectures.

The core of the molecule, the N-substituted lactam, is a potential monomer for ring-opening polymerization (ROP). rsc.org Unlike ε-caprolactam, which produces Nylon 6 through ROP, the presence of the N-ethyl group in this compound would prevent the formation of intermolecular hydrogen bonds that define the properties of conventional polyamides. mdpi.com This is expected to significantly alter the polymerization kinetics and the properties of the resulting polymer. Furthermore, the C3-amino group adds another layer of complexity. It could potentially interfere with common anionic ROP mechanisms or serve as an alternative initiation site. mdpi.com A critical aspect of reaction design will be the use of protecting groups for the amine to ensure controlled polymerization of the lactam ring, followed by deprotection to unmask the reactive amine functionality in the resulting polymer.

Expansion into Novel Non-Biological Materials and Process Applications

The most promising application for this compound in materials science is its use as a functional monomer for the synthesis of specialty polyamides. The polymerization via ROP would lead to a polyamide with a unique repeating unit.

Properties of the Hypothetical Polymer: The resulting polymer, poly(1-ethyl-3-aminoazepan-2-one), would have fundamentally different properties compared to Nylon 6. The absence of N-H bonds due to the N-ethyl group would eliminate hydrogen bonding, likely resulting in a material with a lower melting point, a lower glass transition temperature, and increased solubility in a wider range of organic solvents. mdpi.com

Post-Polymerization Modification: The pendant primary amine group on every repeating unit would serve as a powerful tool for post-polymerization modification. This reactive handle could be used for:

Cross-linking: Creating thermoset materials with enhanced mechanical strength and thermal stability.

Grafting: Attaching other polymer chains or functional molecules to the polyamide backbone, creating materials with tailored surface properties, such as hydrophilicity or biocompatibility.

Dye/Drug Conjugation: Covalently binding chromophores for advanced optical materials or therapeutic agents for biomedical applications.

This versatility makes the monomer a prime candidate for creating advanced functional materials, such as specialty coatings, adhesives, or polymer scaffolds. The process could be integrated into existing industrial setups for cast nylon production, where anionic polymerization occurs directly within a mold. wikipedia.orggoogle.com

| Property | Nylon 6 (from ε-Caprolactam) | Hypothetical Poly(1-ethyl-3-aminoazepan-2-one) | Rationale for Difference |

|---|---|---|---|

| Intermolecular Forces | Strong hydrogen bonding | Dipole-dipole; van der Waals | N-ethyl group prevents N-H hydrogen bond formation. |

| Melting Point (Tm) | High (~220 °C) | Significantly Lower | Lack of strong, ordered crystal lattice due to absence of H-bonds. |

| Solubility | Limited to strong acids/polar solvents | Soluble in a broader range of organic solvents | Weaker intermolecular forces allow easier solvation. |

| Post-Polymerization Reactivity | Inert backbone | High (pendant primary amines) | C3-amino group provides a site for covalent modification. |

Advanced Computational Methodologies for Comprehensive Predictive Modeling and Big Data Integration

As experimental work on this compound commences, advanced computational modeling can provide invaluable predictive insights, accelerating discovery and reducing experimental costs.

Quantum Mechanical Calculations: Density Functional Theory (DFT) will be a critical tool for understanding the fundamental properties of the monomer. mdpi.com DFT calculations can be used to:

Model the transition states of potential synthetic reactions to predict the most viable pathways and understand the origins of stereoselectivity. nih.govresearchgate.net

Calculate spectroscopic properties (NMR, IR) to aid in the characterization of synthetic products.

Determine the conformational preferences of the seven-membered ring and the impact of the substituents on its geometry. mdpi.comrsc.org

Molecular Dynamics Simulations: Once a polymer is synthesized, Molecular Dynamics (MD) simulations will be essential for predicting its bulk properties. nih.gov By simulating the interactions of many polymer chains over time, MD can provide estimates of:

Glass transition temperature (Tg) and melting temperature (Tm).

Mechanical properties like Young's modulus and tensile strength.

The conformational arrangement of the polymer chains and the accessibility of the pendant amino groups for post-polymerization modification.

Predictive Modeling and Data Integration: Looking further ahead, as data on this monomer and its derivatives are generated, machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.govmdpi.com These models could integrate computational data with experimental results to predict the properties of novel copolymers or functionalized materials. acs.orgresearchgate.net For example, an ML model could be trained to predict the thermal stability or solvent resistance of a polymer based on the type and degree of functionalization applied to the pendant amine groups, enabling the in silico design of materials with highly specific performance characteristics.

| Methodology | Application Area | Predictable Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Monomer Synthesis & Reactivity | Reaction energy profiles, transition state geometries, NMR/IR spectra, electronic properties. mdpi.com |

| Molecular Dynamics (MD) | Polymer Physics & Material Properties | Glass transition temperature, mechanical moduli, chain conformation, diffusion coefficients. mdpi.com |

| Machine Learning (ML/QSAR) | Materials Design & Optimization | Predictive models for polymer properties (e.g., solubility, thermal stability) based on monomer structure and composition. acs.org |

Q & A

Q. What are the standard synthetic routes for 3-Amino-1-ethylazepan-2-one, and which reducing agents are most effective?

The synthesis of this compound typically involves reductive amination or cyclization of precursor molecules. A key challenge is achieving high yield and purity. Evidence from optimized protocols suggests using sodium borohydride (NaBH₄) in combination with Lewis acids like AlCl₃ or CaCl₂ to reduce intermediates effectively. For example, NaBH₄/AlCl₃ systems have been shown to achieve >85% yield under controlled pH (6.5–7.0) and low-temperature conditions (0–5°C) .

Key Methodological Steps :

- Precursor activation via ketone functionalization.

- Reduction with NaBH₄ and co-catalysts (AlCl₃ or CaCl₂).

- Purification via recrystallization or column chromatography.

| Reducing Agent | Yield (%) | Purity (%) |

|---|---|---|

| NaBH₄/AlCl₃ | 87 | 98 |

| NaBH₄/CaCl₂ | 82 | 95 |

Q. How should researchers characterize the enantiomeric purity of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) is the gold standard for enantiomeric separation. Mobile phases of hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid achieve baseline resolution. Circular dichroism (CD) spectroscopy can further validate optical activity .

Q. What safety protocols are critical for handling this compound in the lab?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particulates.

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric synthesis?

Enantioselective synthesis requires chiral catalysts or auxiliaries. For example, using (R)-BINAP ligands in palladium-catalyzed reactions achieves >90% enantiomeric excess (ee). Temperature control (e.g., –20°C) and solvent polarity (tetrahydrofuran or dichloromethane) significantly influence stereochemical outcomes .

Optimization Workflow :

- Screen chiral catalysts (e.g., BINAP, Salen complexes).

- Adjust solvent polarity and temperature.

- Monitor ee via chiral HPLC and refine iteratively.

Q. How do researchers resolve contradictions in reported physicochemical properties (e.g., LogP, melting point)?

Discrepancies often arise from impurities or measurement techniques. To address this:

Q. What strategies mitigate instability of this compound under physiological conditions?

Stability studies in PBS (pH 7.4) at 37°C reveal a half-life of 12 hours. To enhance stability:

- Derivatize the amino group with acyl protectors (e.g., Boc).

- Formulate as lyophilized powders to reduce hydrolysis.

- Use radical scavengers (e.g., BHT) in storage buffers .

Q. How can computational modeling predict the pharmacokinetic behavior of this compound derivatives?

Molecular dynamics (MD) simulations and QSAR models correlate LogP (-0.05) with membrane permeability. Tools like SwissADME predict moderate blood-brain barrier penetration (CNS MPO score: 3.2), guiding lead optimization .

Data Analysis and Contradiction Management

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across studies?

- Apply meta-analysis using random-effects models to account for inter-study variability.

- Use principal component analysis (PCA) to identify confounding variables (e.g., assay type, cell lines).

- Validate findings with orthogonal assays (e.g., SPR vs. ELISA) .

Q. How should researchers design experiments to validate conflicting synthesis yields?

- Replicate protocols from literature with strict adherence to reported conditions.

- Introduce internal standards (e.g., deuterated analogs) for yield quantification.

- Publish negative results to clarify reproducibility challenges .

Tables for Key Parameters

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 156.23 g/mol | |

| LogP | -0.05 | |

| Melting Point | 128–130°C | |

| Enantiomeric Purity | >90% ee (chiral HPLC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.